4-(4-Carboxyphenoxy)phthalic acid

描述

Contextualization within Aromatic Polycarboxylic Acids for Material Science

Aromatic polycarboxylic acids are a significant class of organic compounds characterized by a carboxyl group directly attached to an aromatic ring. numberanalytics.com Their unique structure, which combines the features of aromatic hydrocarbons and carboxylic acids, gives them distinct physical and chemical properties that are valuable in the synthesis of a wide range of materials. numberanalytics.com These compounds serve as versatile building blocks, or linkers, for the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comscilit.com The assembly of these materials is influenced by several factors, including the coordination properties of the metal ions and the structure of the organic linkers. mdpi.com

The use of aromatic polycarboxylic acids in material science is driven by their ability to form robust frameworks with diverse functionalities. researchgate.netacs.org The thermal stability and semi-rigid nature of these linkers make them particularly suitable for creating materials with specific structural features and properties. scilit.com Researchers are continually exploring new aromatic polycarboxylic acids to expand the library of available building blocks for designing novel materials with tailored applications. researchgate.net

Historical Development of Ether-Linked Aromatic Carboxylic Acids in Coordination Chemistry and Polymer Science

The introduction of ether linkages into aromatic carboxylic acid ligands has been a pivotal development in coordination chemistry and polymer science. This structural modification imparts flexibility to the ligand, allowing it to adopt various conformations when coordinating with metal ions. mdpi.com This adaptability can lead to the formation of coordination polymers with diverse dimensionalities and topologies, from one-dimensional chains to complex three-dimensional frameworks. mdpi.commdpi.com

The presence of the ether oxygen atom, in addition to the carboxyl groups, provides multiple potential coordination sites, which enhances the ligand's ability to form stable and intricate structures with metal centers. mdpi.com The historical progression in this area has seen a move from simpler, more rigid aromatic dicarboxylic acids to more complex, flexible ether-linked polycarboxylic acids. This evolution has enabled greater control over the final architecture and properties of the resulting coordination polymers, opening up new possibilities for their application in areas such as catalysis, luminescence, and gas storage. researchgate.netacs.org

Structural Features and Ligand Design Considerations for 4-(4-Carboxyphenoxy)phthalic Acid

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₇ |

| Molecular Weight | 302.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7717-74-0 |

Data sourced from chemical databases. chemscene.comchemicalbook.com

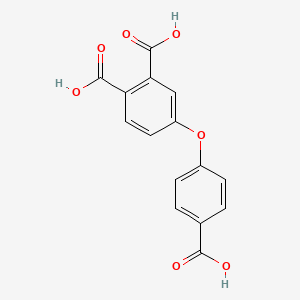

This compound is an aromatic tricarboxylic acid featuring two phenyl rings connected by an ether linkage. One phenyl ring is substituted with two adjacent carboxylic acid groups (a phthalic acid moiety), while the other has a single carboxylic acid group in the para position. This specific arrangement of functional groups and the inherent flexibility of the ether bridge are key considerations in its design as a ligand for coordination polymers and MOFs. mdpi.com

The presence of three carboxyl groups offers multiple coordination modes, allowing the ligand to bridge several metal centers simultaneously and form high-dimensional networks. cd-bioparticles.net The ether oxygen can also participate in coordination, further influencing the resulting structure. mdpi.com The semi-rigid nature of the ligand, a consequence of the ether linkage, allows for a degree of conformational freedom, which can be crucial in the self-assembly process of complex supramolecular architectures. mdpi.com

Overview of Research Trajectories for this compound in Contemporary Chemistry

Current research involving this compound is primarily focused on its application as a building block for novel coordination polymers and MOFs. cd-bioparticles.net Scientists are exploring its reactions with various transition metals to synthesize new materials with interesting structural topologies and functional properties. mdpi.com A significant area of investigation is the use of these materials in catalysis, where the specific arrangement of metal centers and organic linkers can create active sites for various chemical transformations. acs.org

Another promising research direction is the development of luminescent materials. The aromatic nature of this compound, combined with its ability to coordinate with lanthanide or other photoactive metal ions, makes it a candidate for creating sensors and other optical devices. mdpi.com Furthermore, the porosity of MOFs constructed from this ligand is being investigated for applications in gas storage and separation. The ongoing exploration of this versatile ligand is expected to lead to the discovery of new materials with advanced functionalities. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-(4-carboxyphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-1-3-9(4-2-8)22-10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHBPEZKDSWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394528 | |

| Record name | STK360634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7717-74-0 | |

| Record name | STK360634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Carboxyphenoxy Phthalic Acid

Precursor Selection and Reaction Design Principles

The synthesis of 4-(4-carboxyphenoxy)phthalic acid is fundamentally based on the formation of a diaryl ether bond. The strategic selection of precursors is paramount to achieving a successful and efficient synthesis. The core principle involves the coupling of two key aromatic moieties: a phthalic acid derivative and a p-hydroxybenzoic acid derivative.

The primary precursors for this synthesis are:

A substituted phthalic acid derivative: This component provides the phthalic acid backbone. A common choice is a 4-halophthalic acid derivative, such as 4-bromophthalic acid or 4-iodophthalic acid, or their corresponding anhydrides. The halogen atom serves as a leaving group in the subsequent etherification reaction. The use of phthalic anhydride (B1165640) precursors is also a viable route.

A p-hydroxybenzoic acid derivative: This precursor provides the second aromatic ring and one of the carboxyl groups. 4-Hydroxybenzoic acid is a common choice. In some strategies, the carboxylic acid group may be protected as an ester (e.g., methyl 4-hydroxybenzoate) to prevent unwanted side reactions and improve solubility. This protecting group is then removed in a subsequent hydrolysis step.

The reaction is designed around a nucleophilic substitution reaction at the aromatic carbon bearing the leaving group. The hydroxyl group of the p-hydroxybenzoic acid derivative, typically deprotonated to form a more nucleophilic phenoxide, attacks the electrophilic carbon of the phthalic acid derivative.

Reaction Pathways and Mechanistic Insights into this compound Synthesis

Several reaction pathways can be employed for the synthesis of this compound, with the choice often depending on the desired scale, purity requirements, and available starting materials.

Etherification Reaction Mechanisms

The formation of the ether linkage is the cornerstone of the synthesis. While adaptations of the Williamson ether synthesis are conceivable, the Ullmann condensation and related copper-catalyzed cross-coupling reactions are the most prevalent and effective methods for constructing the diaryl ether bond in this context.

Williamson Ether Synthesis Adaptations: The Williamson ether synthesis traditionally involves the reaction of an alkoxide with a primary alkyl halide. acs.org While direct application to the synthesis of diaryl ethers is challenging due to the lower reactivity of aryl halides, modifications can be made. acs.orgrsc.org This would involve the in-situ formation of a phenoxide from 4-hydroxybenzoic acid using a strong base, which would then react with an activated 4-halophthalic acid derivative. However, the harsh conditions and potential for side reactions often make this route less favorable than metal-catalyzed methods. acs.org

Ullmann Condensation: The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 4-halophthalic acid derivative with 4-hydroxybenzoic acid in the presence of a copper catalyst. wikipedia.org

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates a copper(I) species, completing the catalytic cycle. organic-chemistry.org The reaction typically requires high temperatures and polar aprotic solvents. wikipedia.org Modern advancements have introduced the use of ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. nih.govorganic-chemistry.org

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Copper(I) salts (e.g., CuI, CuBr, Cu2O) organic-chemistry.orgnih.gov |

| Ligand | Phenanthroline, N,N-dimethylglycine, picolinic acid nih.gov |

| Base | K2CO3, Cs2CO3, K3PO4nih.govarkat-usa.org |

| Solvent | DMF, DMSO, Pyridine (B92270), Toluene (B28343) nih.govarkat-usa.org |

| Temperature | 100-210 °C wikipedia.org |

Carboxylation Strategies

The introduction of the three carboxylic acid functionalities is a critical aspect of the synthesis. There are two primary strategies for achieving this:

Use of Carboxylated Precursors: The most straightforward approach is to utilize precursors that already contain the carboxylic acid groups, such as 4-halophthalic acid and 4-hydroxybenzoic acid. This avoids the need for a separate carboxylation step. However, the presence of free carboxylic acids can sometimes interfere with the coupling reaction, necessitating the use of protected derivatives.

Post-synthesis Carboxylation or Deprotection: An alternative strategy involves using precursors where the carboxylic acid groups are protected, for instance, as esters. For example, the reaction could be carried out between dimethyl 4-bromophthalate and methyl 4-hydroxybenzoate. Following the etherification reaction, the ester groups are hydrolyzed, typically under basic conditions followed by acidification, to yield the final tricarboxylic acid. This approach can improve the solubility of the reactants in organic solvents and prevent side reactions associated with the acidic protons of the carboxyl groups.

Hydrothermal In Situ Ligand Reactions

In the context of MOF synthesis, this compound can sometimes be generated in situ under hydrothermal or solvothermal conditions. This approach involves combining the precursors (e.g., a 4-halophthalic acid and 4-hydroxybenzoic acid), a metal salt, and a base in a suitable solvent and heating the mixture in a sealed vessel. Under these conditions, the etherification reaction to form the ligand occurs concurrently with the coordination of the newly formed ligand to the metal centers, leading directly to the formation of the MOF. This one-pot synthesis can be highly efficient, but the reaction conditions must be carefully controlled to ensure the desired ligand and subsequent framework are formed.

Optimization of Reaction Conditions and Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, and catalyst is crucial.

Solvent System Effects

The choice of solvent plays a critical role in the synthesis of this compound, particularly in Ullmann-type reactions. The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can significantly influence the reaction rate and outcome.

Polar Aprotic Solvents: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and pyridine are commonly used in Ullmann condensations. wikipedia.org These solvents can effectively solvate the cationic copper catalyst and the phenoxide intermediate, facilitating the reaction. nih.govarkat-usa.org

Non-polar Solvents: In some modern ligand-assisted Ullmann reactions, non-polar solvents like toluene and xylene have been successfully employed. arkat-usa.org The use of non-polar solvents can simplify the work-up procedure.

The effect of the solvent is often linked to the specific catalyst and ligand system being used. The optimal solvent system is typically determined empirically for a given set of reaction partners.

| Solvent | Polarity | Typical Observations |

|---|---|---|

| DMF | Polar Aprotic | Good solubility for reactants, often leads to good yields. wikipedia.org |

| DMSO | Polar Aprotic | Strong coordinating solvent, can accelerate the reaction. nih.gov |

| Pyridine | Polar Aprotic | Traditional solvent for Ullmann reactions, but can be difficult to remove. wikipedia.org |

| Toluene | Non-polar | Can be effective with appropriate ligand systems, simplifies work-up. arkat-usa.org |

Catalyst Selection and Loading

The choice and amount of catalyst are pivotal in the synthesis of ether-linked aromatic carboxylic acids like this compound. While specific catalysts for this exact compound are proprietary and not extensively detailed in public literature, analogous syntheses provide insight into effective catalytic systems. For instance, in reactions forming similar ether linkages, bifunctional catalysts possessing both metal and acid sites have proven effective.

One such example is the use of a palladium-supported silica-Nafion nanocomposite (Pd/SAC-13) in multi-step, one-pot syntheses. csic.es The acidic nature of the catalyst, owing to fluoro sulfonic acid groups, combined with the metallic function of palladium, facilitates sequential reactions such as oxidation and condensation. csic.es The loading of the metal is a critical parameter; a lower metal loading (e.g., 0.5%) can sometimes lead to better dispersion and improved catalytic performance, preventing the prevalence of undesired side reactions like etherification. csic.es

In the broader context of synthesizing related compounds, the surface area of the catalyst support plays a significant role. A larger surface area, such as that provided by the porous silica (B1680970) network in SAC-13 (150-500 m²/g), allows for better metal dispersion compared to supports with lower surface areas like Amberlyst-15 (45 m²/g). csic.es This highlights the importance of the physical properties of the catalyst in conjunction with its chemical nature.

| Catalyst System | Key Features | Relevance to Synthesis |

| Pd/SAC-13 | Bifunctional metal/acid catalyst; high surface area silica-Nafion support. csic.es | Facilitates multi-step reactions in one pot, including oxidation and condensation steps that are analogous to the formation of complex aromatic ethers. csic.es |

| Low Metal Loading | e.g., 0.5% Palladium. csic.es | Can improve metal dispersion and selectivity, minimizing side reactions. csic.es |

Temperature and Pressure Influences on Yield and Selectivity (e.g., Solvothermal/Hydrothermal Conditions)

Temperature and pressure are critical variables in the synthesis of this compound, particularly under solvothermal or hydrothermal conditions. These methods involve heating the reaction mixture in a sealed vessel above the boiling point of the solvent, leading to increased pressure. Such conditions can significantly influence reaction rates, product yields, and selectivity by altering the solubility of reactants and intermediates.

For the synthesis of related metal-organic frameworks (MOFs) using aromatic carboxylic acid linkers, solvothermal and hydrothermal methods are standard. The temperature can dictate the final structure and purity of the product. For example, in the synthesis of dihydropyrimidin-2(1H)-one derivatives, controlling the temperature is crucial to avoid the thermal decomposition of reactants and the formation of byproducts. csic.es Keeping the reaction temperature at 80°C was found to prevent the formation of certain impurities. csic.es

Purification and Isolation Methodologies for Complex Organic Acids

The purification of this compound, a complex organic acid, is a critical step to achieve the high purity required for its applications, such as in the synthesis of metal-organic frameworks. Various techniques can be employed, each with its own advantages and specific applications.

Recrystallization Techniques

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. illinois.eduumass.edu The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. uomustansiriyah.edu.iq

The process generally involves the following steps:

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. mt.com For organic acids, solvent pairs like acetic acid/water or alcohol/water are often used. wisc.edu

Dissolution: The impure solid is dissolved in the minimum amount of hot solvent to form a saturated solution. umass.eduuomustansiriyah.edu.iq

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals while impurities remain dissolved in the mother liquor. umass.edu

Isolation: The pure crystals are collected by suction filtration. wisc.edu

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried. uomustansiriyah.edu.iq

For complex organic acids, careful selection of the recrystallization solvent is crucial to ensure high recovery and purity.

Chromatographic Separation Methods for Target Compound Isolation

Chromatography is a powerful technique for separating and purifying components of a mixture. For complex organic acids, methods like column chromatography can be highly effective, although sometimes less so than recrystallization for achieving the highest purity. illinois.edu

In the context of separating phthalic acid esters, a related class of compounds, solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) has been successfully employed. nih.gov In this method, magnetic nanoparticles coated with a polymer (e.g., polypyrrole-coated Fe3O4) are used as sorbents to extract the target compounds from a solution. nih.gov The adsorbed compounds are then eluted and analyzed. nih.gov This approach demonstrates the potential of chromatographic methods, particularly those utilizing specialized solid phases, for the selective isolation of phthalic acid derivatives.

Membrane Separation Techniques (e.g., Nanofiltration, Supported Liquid Membranes)

Membrane-based separation techniques, such as nanofiltration (NF), are emerging as energy-efficient and environmentally friendly methods for the purification and separation of organic acids. acs.orgnih.gov Nanofiltration operates on a pressure gradient and separates molecules based on a combination of size exclusion, electrostatic interactions (Donnan exclusion), and dielectric effects. nih.govnih.gov

Key aspects of nanofiltration for organic acid separation include:

pH Adjustment: The pH of the feed solution can be varied to control the charge of the organic acid molecules, thereby influencing their rejection by the charged membrane surface. acs.org

Membrane Selection: Different NF membranes exhibit varying rejection characteristics for different organic acids. nih.govaidic.it For instance, the rejection of organic acids can be influenced by the membrane's molecular weight cut-off and surface charge. aidic.it

Concentration Effects: The concentration of the feed solution can impact the retention of organic acids, with retention sometimes decreasing as the initial concentration increases. nih.gov

Nanofiltration has been shown to be effective in separating organic acids from fermentation broths and from mixtures of different organic acids. acs.orgaidic.it This technology holds promise for the purification of complex organic acids like this compound, particularly in industrial-scale production.

| Membrane Separation Technique | Principle of Separation | Application for Organic Acids |

| Nanofiltration (NF) | Pressure-driven process based on size exclusion and electrostatic interactions. nih.govnih.gov | Separation of organic acids from salts and other organic molecules, concentration of organic acid solutions. acs.orgaidic.it |

| Supported Liquid Membranes | A liquid membrane phase is held within the pores of a solid support. | Not explicitly detailed for this compound, but a potential method for selective transport. |

Precipitation and Extraction Methods

Precipitation is a form of crystallization where a chemical change, such as a pH adjustment, renders the desired compound insoluble. illinois.edu For an organic acid, lowering the pH of its salt solution will cause the acid to precipitate out. illinois.edu

Liquid-liquid extraction can also be used, but it often involves the use of hazardous solvents and can be energy-intensive. nih.gov A more advanced method is solid-phase extraction (SPE), which has been demonstrated for the preconcentration and separation of phthalic acid esters from water samples. nih.gov In this technique, PPy-coated Fe3O4 magnetic nanoparticles were used as sorbents. nih.gov The optimal conditions for extraction, such as the amount of sorbent, elution solvent, and extraction time, were determined to achieve good linearity and recovery. nih.gov This method offers a rapid and efficient way to isolate target compounds from a dilute solution.

Advanced Characterization and Analytical Techniques for 4 4 Carboxyphenoxy Phthalic Acid and Its Derivatives

Spectroscopic Analysis Principles

Spectroscopic techniques are fundamental in determining the structural and electronic properties of 4-(4-Carboxyphenoxy)phthalic acid. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound.

¹H NMR: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For phthalic acid, a related parent compound, ¹H NMR spectra show distinct signals for the aromatic protons. chemicalpapers.comchemicalbook.com In a typical spectrum of phthalic acid, the aromatic protons appear as a complex multiplet due to spin-spin coupling. chemicalpapers.com The acidic protons of the carboxyl groups are also observable, often as a broad singlet. chemicalbook.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton. The spectrum of phthalic acid shows distinct peaks for the carboxyl carbons and the aromatic carbons, with their chemical shifts influenced by their electronic environment. spectrabase.comchemicalbook.com For instance, the carboxyl carbons typically resonate at a lower field (higher ppm) compared to the aromatic carbons. spectrabase.comresearchgate.net

| NMR Data for Phthalic Acid (Illustrative) | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 7.8 chemicalpapers.comchemicalbook.com |

| ¹H (Carboxyl) | ~13.0 chemicalbook.com |

| ¹³C (Aromatic) | 129 - 141 bmrb.io |

| ¹³C (Carboxyl) | ~180 bmrb.io |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study the vibrational modes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. arxiv.orgnist.gov The IR spectrum of a carboxylic acid like this compound is characterized by a very broad O-H stretching band from the hydrogen-bonded carboxyl groups, typically in the range of 2500-3300 cm⁻¹. arxiv.orgchemicalbook.com A strong C=O stretching vibration from the carboxyl groups is observed around 1700 cm⁻¹. chemicalbook.com The C-O stretching and O-H bending vibrations also provide characteristic bands. arxiv.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov For aromatic carboxylic acids, the C=C stretching vibrations of the benzene (B151609) rings give rise to strong Raman bands. nih.gov The carboxyl group vibrations are also observable. researchgate.net Raman spectroscopy is particularly useful for studying the low-frequency lattice vibrations in the solid state, which can provide information about the crystal structure and polymorphism. spectroscopyonline.com

| Key Vibrational Frequencies for Carboxylic Acids | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) arxiv.orgchemicalbook.com |

| C=O Stretch | ~1700 chemicalbook.com |

| C-O Stretch / O-H Bend | 1210-1440 |

| C=C Stretch (Aromatic) | 1450-1600 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the aromatic rings are the primary chromophores. The UV-Vis spectrum of phthalic acid, a related compound, shows absorption maxima around 200 nm, 226 nm, and 276 nm, which are attributed to π → π* electronic transitions within the benzene ring. sielc.com The presence of the carboxyl groups and the ether linkage in this compound can influence the positions and intensities of these absorption bands. researchgate.net

| UV-Vis Absorption Maxima for Phthalic Acid | |

| Wavelength (nm) | Electronic Transition |

| ~200 | π → π sielc.com |

| ~226 | π → π sielc.com |

| ~276 | π → π* sielc.com |

Diffraction-Based Structural Analysis Principles

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about the crystal structure of this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. libretexts.org Instead of a single crystal, a powdered sample is used, which contains a vast number of randomly oriented crystallites. youtube.com The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). libretexts.org This pattern is characteristic of the crystalline phase of the material and can be used for:

Mass Spectrometry Principles for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of chromatography with the detection capabilities of MS.

For a non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is the preferred method. In negative ion mode, the molecule would be expected to form a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 301.035, confirming its molecular weight of 302.24 g/mol . chemscene.com

The fragmentation of the parent ion in the mass spectrometer provides structural information. While specific fragmentation data for this compound is not widely published, patterns can be predicted based on the fragmentation of similar structures, such as phthalic acid metabolites. nih.gov Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of a carboxyl group (M-45). libretexts.org For phthalate-containing structures, specific diagnostic fragment ions have been identified, such as the deprotonated benzoate (B1203000) ion at m/z 121.0295 and a fragment corresponding to deprotonated o-phthalic anhydride (B1165640) at m/z 147.0088. nih.gov The ether linkage in this compound represents another potential cleavage site.

GC-MS analysis of this compound is generally not feasible without derivatization due to the low volatility and high polarity of the carboxylic acid groups. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway | Reference |

|---|---|---|---|

| [M-H]⁻ | 301.035 | Deprotonation of a carboxyl group | chemscene.com |

| [M-H-H₂O]⁻ | 283.024 | Loss of water from the parent ion | libretexts.orgcam.ac.uk |

| [M-H-COOH]⁻ | 256.029 | Loss of a carboxyl radical | libretexts.org |

| [C₇H₅O₂]⁻ | 121.029 | Deprotonated benzoate ion | nih.gov |

Thermal Analysis Methodologies (e.g., TGA, DSC Principles)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two principal methods.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a material.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect phase transitions such as melting, crystallization, and glass transitions.

Microscopic and Morphological Characterization Principles (e.g., SEM, TEM)

Microscopy techniques are essential for characterizing the morphology, crystal structure, and surface features of materials.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images by detecting secondary or backscattered electrons. It provides high-resolution information about the surface topography and composition.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image, providing detailed information about the internal structure, crystallography, and morphology of the material.

The application of these techniques is often seen in the characterization of materials derived from this compound. In the study of the Zn-MOF, SEM was used to describe the material's morphology. semanticscholar.org The SEM images revealed that the Zn-MOF formed as colorless, transparent blocky crystals with a rough surface structure. semanticscholar.org Such analysis is crucial for understanding how the molecular structure of the acid influences the macroscopic properties of the resulting materials.

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods for assessing purity and performing quantitative analysis. researchgate.net

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. The choice of stationary phase and mobile phase (a process known as method development) is critical for achieving effective separation. researchgate.netkingston.ac.uk

Reversed-Phase (RP-HPLC): This is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). halocolumns.com For acidic analytes like this compound, controlling the pH of the mobile phase is crucial. glsciences.com Under acidic conditions (pH < pKa), the carboxylic acid groups are protonated, making the molecule less polar and thus more strongly retained on the column. glsciences.com Conversely, at neutral or basic pH, the deprotonated, more polar molecule elutes faster. glsciences.com Buffers such as phosphate (B84403) or dilute acids like phosphoric acid are often added to the mobile phase to control pH and improve peak shape. glsciences.comsielc.com

Ion Exclusion Chromatography (IEC): This technique is particularly effective for separating organic acids. diduco.comthermofisher.com It typically employs a cation-exchange resin as the stationary phase and a dilute acid, such as sulfuric acid, as the eluent. nih.gov The separation mechanism is based on the exclusion of the analyte anions from the negatively charged pores of the stationary phase. mdpi.com This method allows for the separation of a wide range of aliphatic and aromatic carboxylic acids. nih.gov

Ion Exchange Chromatography (IEC): In this mode, separation is based on the reversible interaction between charged analyte molecules and oppositely charged sites on the stationary phase. For analyzing this compound, an anion-exchange column with a positively charged surface would be used. Elution is typically achieved by increasing the concentration of a competing ion (i.e., increasing the ionic strength) in the mobile phase. Mixed-mode columns that combine reversed-phase and anion-exchange properties are also highly effective for separating isomers of aromatic acids. helixchrom.comhelixchrom.com

Table 2: HPLC Methodologies for Aromatic Carboxylic Acid Analysis

| HPLC Mode | Stationary Phase Principle | Mobile Phase Principle | Separation Mechanism | Reference |

|---|---|---|---|---|

| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile), pH-adjusted | Partitioning based on hydrophobicity | halocolumns.comglsciences.comchromatographyonline.com |

| Ion Exclusion | Cation-exchange resin | Dilute acid (e.g., H₂SO₄) | Donnan exclusion of anions from resin pores | diduco.comnih.gov |

| Anion Exchange | Positively charged surface | Buffered, increasing ionic strength | Reversible electrostatic interaction | helixchrom.comhelixchrom.com |

Gas Chromatography (GC) separates volatile compounds in the gas phase. Direct analysis of this compound by GC is not practical due to its high molecular weight, multiple polar carboxylic acid functional groups, and consequently, extremely low volatility and thermal instability.

For GC analysis to be successful, the compound must first undergo derivatization . This chemical modification process converts the polar, non-volatile carboxylic acid groups into more volatile and thermally stable ester groups. A common method is esterification, for example, by reacting the acid with an alcohol (like methanol (B129727) in the presence of an acid catalyst) to form the corresponding methyl esters. Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass spectrum. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Phthalic acid |

| Phosphoric acid |

| Sulfuric acid |

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 4 4 Carboxyphenoxy Phthalic Acid

Ligand Design Principles and Coordination Modes of 4-(4-Carboxyphenoxy)phthalic acid

This compound, with the chemical formula C₁₅H₁₀O₇, is a V-shaped, semi-rigid aromatic carboxylic acid. mdpi.com Its design is notable for the presence of two benzene (B151609) rings connected by an ether linkage, which provides a degree of conformational flexibility. mdpi.com This flexibility, combined with the presence of three carboxylic acid groups, makes it an excellent candidate for constructing MOFs with diverse and intricate structures. mdpi.com

The three carboxylic acid groups offer multiple coordination sites for metal ions, leading to a variety of coordination modes. This versatility is a key factor in the formation of MOFs with different dimensionalities and topologies. mdpi.com The coordination can involve one, two, or all three carboxylate groups, and the ether oxygen atom can also potentially participate in coordination, further expanding the structural possibilities. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of any auxiliary ligands. mdpi.comrsc.org

Structural Diversity and Topologies of MOFs Derived from this compound

The use of this compound as a ligand leads to a remarkable structural diversity in the resulting MOFs, with varying dimensionalities and network topologies. mdpi.comrsc.org This diversity is a direct consequence of the ligand's flexibility and its multiple coordination sites, which allow for the formation of complex and often unique network architectures. mdpi.com

MOFs derived from this compound can exhibit both two-dimensional (2D) and three-dimensional (3D) network architectures. The dimensionality of the framework is determined by how the metal ions and organic linkers connect and extend in space.

For example, a study reported the synthesis of two 3D coordination polymers where the 4-(4-carboxyphenoxy)phthalate ligand extends the metal ions into a 3D network. One of these frameworks exhibited a (4,6)-connected net, while the other had a 6-connected net with a pcu topology. rsc.org The introduction of auxiliary ligands, such as 1,2-bis(4-pyridyl)ethane (B167288) (bpa), can further influence the final architecture, in this case stabilizing the 3D metal-ligand framework. rsc.org

Another example is a zinc-based MOF, [Zn₃(BMP)₂(L)₂(H₂O)₄]·2H₂O, which possesses a 3D framework constructed from [Zn1N₂O₂] and [Zn2N₂O₄] nodes linked by the tridentate BMP ligand and the 4-(4-carboxyphenoxy)phthalate ligand. nih.gov This particular MOF features two types of left- and right-handed helical chains, showcasing the intricate structures that can be achieved. nih.gov

The ability to form both 2D and 3D frameworks highlights the versatility of this compound as a building block in crystal engineering. The resulting network topology can be further influenced by factors such as the choice of metal ion and the reaction conditions, leading to a wide range of materials with potentially tunable properties. acs.orgresearchgate.netrsc.org

Influence of Metal Centers on Framework Geometry

For instance, the interaction of this compound with zinc(II) ions has been shown to produce MOFs with notable luminescent properties. nih.gov The d10 electronic configuration of Zn(II) allows for a variety of coordination modes, contributing to the structural diversity of the resulting frameworks. nih.gov One such Zn(II)-based MOF exhibits a three-dimensional framework and demonstrates potential as a luminescent sensor. nih.gov

Similarly, cobalt(II) has been utilized to create four different MOFs using substituted isophthalic acids, including a tricarboxylic acid derivative, in conjunction with trigonal ligands. rsc.org These Co-MOFs feature dimeric Co₂(COO)₂ units that, along with the organic linkers, assemble into 3D frameworks. rsc.org The specific nature of the isophthalic acid derivative and the trigonal ligand directly influences the final structure. rsc.org

Pore Characteristics and Channel Systems

The porous nature of MOFs is a defining characteristic, and those synthesized from this compound are no exception. The size, shape, and chemical environment of the pores are dictated by the arrangement of the organic linkers and metal centers. These frameworks can exhibit uniform pores, typically in the micropore range (<2 nm), which is a common feature for many MOFs. researchgate.net

The inherent structure of the this compound ligand, with its angled disposition of carboxylic groups, can lead to the formation of well-defined channels and cavities within the framework. The dimensions and connectivity of these channel systems are crucial for applications such as gas storage and separation, as they govern the diffusion of guest molecules within the material. researchgate.net

For example, a Zn(II)-based MOF constructed from this compound was found to have a structure suitable for sensing applications, implying the presence of accessible pores that can accommodate analyte molecules like acetone (B3395972) and tetracycline. nih.gov The specific surface area and pore volume are critical parameters in this context. For instance, in a study on a different MOF system, MOF-525, the specific surface area was reported to be 625.32 m²/g with a pore volume of 0.367 cm³/g and a pore size of 2.347 nm. mdpi.com Upon modification, these characteristics can change, as seen with MOF-525-Fe/Zr, which had a reduced surface area of 428.22 m²/g but an increased pore volume and size of 0.371 cm³/g and 3.682 nm, respectively, indicating a shift towards a more mesoporous structure. mdpi.com

The table below provides a summary of pore characteristics for representative MOFs, illustrating the range of values that can be achieved.

| MOF | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| MOF-525 | 625.32 | 0.367 | 2.347 |

| MOF-525-Fe/Zr | 428.22 | 0.371 | 3.682 |

Functionalization of MOF Frameworks and Postsynthetic Modification Strategies

To enhance the properties and expand the applications of MOFs derived from this compound, functionalization of the framework is a key strategy. This can be achieved either by using pre-functionalized ligands during synthesis or through postsynthetic modification (PSM) of the already formed MOF. nih.govnih.govrsc.org

PSM has emerged as a powerful technique to introduce new chemical functionalities into a MOF while preserving its crystalline structure. nih.govrsc.org This approach allows for the incorporation of functional groups that might not be stable under the conditions of MOF synthesis. nih.gov PSM can be broadly categorized into covalent modification of the organic linkers and coordinative modification at the metal nodes. nih.gov

For instance, if the this compound linker contained an additional functional group, such as an amino group, it could undergo a variety of covalent reactions. Common PSM reactions include amide couplings and isocyanate condensations. rsc.org These modifications can tailor the MOF's properties for specific applications, such as improving gas sorption selectivity or creating active sites for catalysis. nih.gov

The development of PSM has significantly broadened the functional diversity of MOFs, enabling the creation of materials with enhanced performance in areas like gas storage, catalysis, and even drug delivery. nih.govescholarship.org

Theoretical and Computational Insights into MOF Design and Functionality

Computational methods are invaluable tools for understanding and predicting the behavior of MOFs at the molecular level. nih.gov These techniques provide insights that complement experimental findings and guide the design of new materials with desired properties.

Computational Prediction of MOF Structures

Predicting the crystal structure of a MOF from its constituent building blocks is a significant challenge due to the vast conformational space. However, computational methods, often employing force fields or quantum mechanical calculations, can be used to model and predict plausible framework topologies. By understanding the coordination preferences of the metal center and the conformational flexibility of the this compound linker, researchers can generate and rank potential structures based on their energetic stability. researchgate.net

Simulation of Gas Adsorption and Diffusion Mechanisms in Porous MOFs

Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations are widely used to study the adsorption and diffusion of gases within the pores of MOFs. nih.govnih.govrsc.org These simulations can predict gas uptake capacities, adsorption isotherms, and diffusion coefficients, which are crucial for evaluating a MOF's performance in gas storage and separation applications. nih.govresearchgate.net

For example, simulations can reveal the preferred binding sites for gas molecules within the framework and elucidate the influence of pore size, shape, and surface chemistry on adsorption selectivity. researchgate.net Recent advancements include the use of high-dimensional neural network potentials (HDNNPs) to achieve density functional theory (DFT) level accuracy in simulations, providing a more realistic depiction of the MOF's behavior during gas adsorption. nih.govnih.gov Such detailed simulations can capture the dynamic flexibility of the framework and its response to guest molecules. nih.gov

Electronic Structure Calculations for MOF Catalytic Activity Principles

Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic structure of MOFs and understand the principles behind their catalytic activity. researchgate.net These calculations can provide information on band gaps, the nature of frontier orbitals, and charge distribution within the framework.

By modeling the interaction of reactants with potential active sites, such as the metal nodes or functional groups on the organic linker, researchers can elucidate reaction mechanisms and predict catalytic performance. researchgate.net For instance, electronic structure calculations can help in understanding how the coordination of a substrate to a metal center activates it for a chemical transformation. mdpi.com These theoretical insights are critical for the rational design of MOF-based catalysts with high efficiency and selectivity for specific chemical reactions. rsc.org

Polymer Science and Engineering Applications of 4 4 Carboxyphenoxy Phthalic Acid

Polymerization Mechanisms and Reaction Pathways

The polymerization of 4-(4-Carboxyphenoxy)phthalic acid primarily proceeds through condensation polymerization mechanisms, where the carboxylic acid groups react with other functional groups like alcohols or amines to form larger polymer chains, with the concurrent elimination of a small molecule, such as water.

Polyesterification Reactions

Polyesterification is a fundamental process where dicarboxylic acids react with diols to form polyesters. online-learning-college.com In the context of this compound, its three carboxylic acid groups allow it to act as a trifunctional monomer. When reacting with diols, it can lead to the formation of branched or cross-linked polyester (B1180765) networks. The reaction proceeds via the esterification of the carboxylic acid groups with the hydroxyl groups of the diol. online-learning-college.com

The general theory of polyesterification, first developed by Flory, suggests that the reaction can be self-catalyzed by the acidic monomer or catalyzed by an external strong acid. upt.rosci-hub.ru The reaction rate is influenced by temperature, the type of reactants, and the presence of a catalyst. upt.rosci-hub.ru For instance, the reaction of phthalic acid isomers with diols like 2-butyl-2-ethyl-1,3-propanediol (B52112) yields polyesters whose fragmentation behavior and sodium ion affinity are distinct, indicating the influence of the acid's isomeric structure on the resulting polymer. nih.gov While specific studies on this compound are not detailed, the principles governing the polyesterification of similar acids like phthalic acid and adipic acid are applicable. upt.roresearchgate.net These reactions are typically carried out in the melt at high temperatures, often between 220-230°C, to drive the removal of water and shift the equilibrium towards polymer formation. upt.ro

Polyimide Synthesis Protocols

A significant application of this compound is in the synthesis of polyimides and related polymers, which are known for their exceptional thermal stability and mechanical properties. scispace.com For polyimide synthesis, this compound is typically converted into its more reactive anhydride (B1165640) derivative, 4-(p-carboxyphenoxy)phthalic anhydride. This monomer can then be further reacted to form an anhydride acid chloride.

The synthesis of poly(amide-imide)s (PAIs) from this monomer involves a polycondensation reaction with aromatic diamines. The process generally follows a two-step protocol:

Poly(amide amic acid) Formation : The anhydride acid chloride monomer is reacted with an aromatic diamine in a polar aprotic solvent, such as N-methylpyrrolidone (NMP), often with a base like pyridine (B92270). This reaction occurs at room temperature and results in the formation of a soluble poly(amide amic acid) solution.

Imidization : The poly(amide amic acid) precursor is then converted to the final poly(amide-imide) through either chemical or thermal imidization. Chemical imidization involves using dehydrating agents like a mixture of acetic anhydride and triethylamine (B128534) at room temperature. The resulting polymer is then precipitated in a non-solvent like methanol (B129727), filtered, and dried.

This method allows for the creation of PAIs with desirable properties, such as good solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures (Tg) reported in the range of 226–269 °C. The incorporation of both amide and imide linkages provides a balance of properties, enhancing processability compared to conventional aromatic polyimides.

Other Condensation Polymerizations

Beyond polyesters and polyimides, the carboxylic acid functional groups of this compound and its isomers, like 2-(2-carboxyphenoxy)terephthalic acid (H₃cpta), allow for other types of condensation polymerizations. rsc.org One notable area is the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.org

In this context, the deprotonated carboxylate groups of the acid ligand coordinate with metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II)). rsc.org The resulting structure can be influenced by several factors, including the specific metal ion used, the presence of auxiliary ligands (like N-donor ligands such as 1,10-phenanthroline (B135089) or pyridine), and the reaction conditions. rsc.org This approach has led to the creation of a diverse range of structures, from simple dimers to one-, two-, and three-dimensional coordination polymers. rsc.org These materials exhibit interesting properties, including potential applications in luminescence sensing and magnetism. rsc.org

Design and Synthesis of Advanced Polymeric Materials

The molecular structure of this compound is instrumental in the design of advanced polymers, enabling the synthesis of materials with specific, high-performance characteristics.

High-Performance Polymer Systems

High-performance polymers are materials that maintain their desirable mechanical and chemical properties at elevated temperatures. scispace.com Aromatic polyimides are a prime example of this class of materials, valued for their thermal stability, chemical resistance, and excellent mechanical strength. However, their rigid structures often lead to poor processability due to high melting points and limited solubility.

Table 1: Thermal Properties of Poly(amide-imide)s Derived from 4-(p-Carboxyphenoxy)phthalic Anhydride and Various Aromatic Diamines

| Aromatic Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) |

| Diamine 1 | 0.42 | 226 |

| Diamine 2 | 0.58 | 269 |

| Data synthesized from reported ranges. |

Functional Copolymers

Copolymerization is a powerful strategy for tailoring the properties of polymers to meet the demands of specific applications. mdpi.com By combining different monomers, it is possible to create materials that possess a combination of the properties of the individual homopolymers. mdpi.com The trifunctional nature of this compound makes it a valuable component in the synthesis of functional copolymers.

The presence of a third carboxylic acid group provides a reactive site for various modifications. This can be used to introduce specific functionalities, create branched architectures, or induce cross-linking to enhance thermal and mechanical properties. For example, in the synthesis of polyesters, the third carboxyl group can remain as a pendant group, which could be used for subsequent reactions or to influence the polymer's solubility and adhesion characteristics. researchgate.net

In the field of polyimides, copolymerization can be used to fine-tune properties like gas permeability, optical transparency, and mechanical strength. mdpi.com For instance, poly(hydroxyimide)s can be synthesized and then modified through their hydroxyl groups to introduce photoactive azo chromophores or undergo thermal rearrangement to form polybenzoxazoles (PBOs), which are desirable for gas separation membranes. mdpi.com While not directly involving this compound, these principles of copolymerization and functionalization are applicable. The use of this monomer in copolymer systems allows for the precise engineering of material properties for advanced applications.

Crosslinked Polymer Networks

The trifunctional nature of this compound, featuring three carboxylic acid groups, makes it a valuable monomer for the creation of highly crosslinked polymer networks. These networks are characterized by their three-dimensional structures, which impart a range of desirable properties, including high thermal stability, mechanical strength, and chemical resistance. The carboxylic acid groups can readily react with various complementary functional groups, such as epoxides, hydroxyls, and amines, to form a densely crosslinked matrix.

One significant application of this monomer is in the curing of epoxy resins. The carboxylic acid moieties of this compound can participate in the ring-opening polymerization of epoxy groups, leading to the formation of a rigid thermosetting polymer. This process is often thermally initiated and can be tailored to achieve specific network densities and properties by controlling the stoichiometry between the carboxylic acid groups and the epoxy groups. The resulting epoxy networks are noted for their excellent adhesion, high glass transition temperatures (Tg), and robust performance, making them suitable for demanding applications in coatings and adhesives.

Furthermore, the aromatic ether linkages within the backbone of this compound contribute to the thermal stability and chemical inertness of the resulting crosslinked polymers. These linkages provide a degree of rotational freedom that can influence the final morphology and mechanical behavior of the network. Research into related carboxyl-containing compounds for curing epoxy resins has demonstrated that such systems can exhibit enhanced adhesive properties and fire resistance. For instance, the use of carboxyl-terminated modifiers in epoxy formulations has been shown to improve adhesion to metal substrates. mdpi.com

The formation of hyper-crosslinked polymers (HCPs) is another area where monomers like this compound can be utilized. researchgate.net Through reactions such as Friedel-Crafts alkylation, highly porous materials with large surface areas can be synthesized. researchgate.netresearchgate.net While direct use of this compound in this specific synthesis method may require functional group transformation, its structural motifs are relevant to the design of rigid aromatic precursors for HCPs. These materials have potential applications in areas such as gas storage and separation.

Polymer Architecture Control and Molecular Weight Distribution

The incorporation of this compound or its anhydride derivative into a polymer backbone offers a strategic approach to controlling polymer architecture and, consequently, the molecular weight distribution. As a trifunctional monomer, it can act as a branching point, leading to the formation of non-linear polymer structures such as hyperbranched or dendritic polymers. The extent of branching can be controlled by the reaction conditions and the stoichiometry of the monomers.

In the synthesis of poly(amide-imide)s, for example, the anhydride form of this compound reacts with diamines. lookchem.com The resulting polymers exhibit properties that are directly influenced by the monomer structure. The introduction of the ether linkage and the third carboxylic group (initially present as part of the anhydride) affects the polymer's solubility and thermal characteristics. lookchem.com Studies on poly(amide-imide)s synthesized from a similar monomer, 4-(p-carboxyphenoxy)phthalic anhydride, have shown that the resulting polymers are generally amorphous and soluble in polar aprotic solvents. lookchem.com The inherent viscosities of these polymers, an indicator of molecular weight, were found to be in the range of 0.42–0.58 dL/g, suggesting the formation of polymers with substantial chain lengths. lookchem.com

The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that determine the processing and final properties of a polymer. The use of a multifunctional monomer like this compound can lead to a broader molecular weight distribution in condensation polymerization compared to using only bifunctional monomers. This is due to the statistical probability of forming branched structures of varying sizes. However, with precise control over the polymerization process, it is possible to synthesize polymers with a desired degree of branching and a predictable range of molecular weights.

The table below summarizes the properties of poly(amide-imide)s synthesized from the related 4-(p-carboxyphenoxy)phthalic anhydride and various diamines, illustrating the influence of the comonomer on the resulting polymer's inherent viscosity and thermal properties. lookchem.com

| Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) |

| m-Phenylenediamine | 0.45 | 226 |

| Oxydianiline | 0.58 | 245 |

| Methylenedianiline | 0.42 | 269 |

| 4,4'-Diaminodiphenyl sulfone | 0.52 | 258 |

Data synthesized from research on poly(amide-imide)s derived from 4-(p-carboxyphenoxy)phthalic anhydride. lookchem.com

Application Concepts in Materials Science (e.g., membranes, coatings, adhesives)

The unique chemical structure of this compound makes it a promising candidate for the development of advanced materials with tailored properties for specific applications in materials science, including membranes, coatings, and adhesives.

Membranes: In the field of membrane technology, particularly for gas separation, polymers derived from aromatic monomers containing ether linkages and carboxylic acid groups are of significant interest. These structural features can enhance the fractional free volume of the polymer matrix, which is beneficial for gas permeability, while the polar carboxylic groups can improve selectivity for certain gases like CO2. Polyimides, a class of high-performance polymers, are extensively studied for membrane applications due to their excellent thermal and chemical stability. nih.govmdpi.commdpi.comresearchgate.net

The incorporation of monomers like this compound into a polyimide backbone can disrupt chain packing, leading to a higher free volume and thus increased gas permeability. The carboxylic acid groups can also serve as sites for further modification or crosslinking, which can enhance the membrane's selectivity and stability. Research on polyimides containing phthalide (B148349) groups, which have a related structural element, has shown that such modifications can improve gas separation properties. nih.gov

Coatings: In the coatings industry, durability, adhesion, and chemical resistance are paramount. Epoxy resins are widely used for high-performance coatings, and their properties are significantly influenced by the curing agent. mdpi.comkingindustries.comgoogle.com this compound, with its three carboxylic acid groups, can act as an effective crosslinker for epoxy resins. kingindustries.com The resulting crosslinked network would benefit from the rigidity of the phthalic acid structure and the thermal stability imparted by the aromatic ether linkage.

The presence of carboxylic acid groups can also enhance the adhesion of the coating to various substrates, particularly metals, through the formation of hydrogen bonds and potentially coordinate bonds with the surface. Studies on epoxy systems cured with carboxyl-functional compounds have demonstrated superior adhesion and resistance properties. mdpi.com Furthermore, the high aromatic content of this compound can contribute to the fire-retardant properties of the final coating.

Adhesives: Similar to coatings, epoxy-based adhesives benefit from strong adhesion and high thermal and mechanical strength. The use of this compound as a curing agent or a component in the polymer backbone for an adhesive formulation can lead to materials with superior bonding capabilities. The multiple carboxylic acid groups provide numerous points of interaction with the substrate, leading to a strong adhesive joint.

The table below provides a conceptual overview of the potential impact of incorporating this compound into polymers for these applications.

| Application | Key Polymer Property | Role of this compound |

| Membranes | Gas Permeability & Selectivity | Introduces ether linkages and carboxylic acid groups to increase free volume and enhance gas selectivity. |

| Coatings | Adhesion & Chemical Resistance | Acts as a crosslinker for epoxy resins, with carboxylic groups promoting adhesion to substrates. |

| Adhesives | Bond Strength & Thermal Stability | Provides multiple reactive sites for strong interfacial bonding and contributes to a high crosslink density for thermal robustness. |

Supramolecular Chemistry and Crystal Engineering with 4 4 Carboxyphenoxy Phthalic Acid

Crystal Engineering for Targeted Material Design

The strategic and deliberate construction of crystalline architectures, known as crystal engineering, is pivotal in the development of materials with tailored properties and functionalities. At the heart of this discipline lies the understanding and manipulation of intermolecular interactions to guide the assembly of molecular components into predictable and desirable solid-state structures. The compound this compound, with its versatile coordination capabilities and conformational flexibility, serves as an exemplary building block in the realm of supramolecular chemistry and crystal engineering, particularly in the design of metal-organic frameworks (MOFs).

Rational Design of Solid-State Structures

The rational design of solid-state structures using this compound hinges on its inherent molecular features. As a V-shaped, semi-rigid tricarboxylic acid, it possesses multiple coordination sites that can engage with metal centers in various modes, leading to a diversity of network topologies. The ether linkage between the two phenyl rings introduces a degree of conformational freedom, allowing the ligand to adapt to different coordination environments and thus enabling the formation of a wide array of intricate three-dimensional (3D) frameworks.

A notable example of the rational design of a solid-state structure is the synthesis of a zinc(II)-based metal-organic framework, [Zn₃(BMP)₂(L)₂(H₂O)₄]·2H₂O, where L represents the deprotonated 4-(4-carboxyphenoxy)phthalate and BMP is 3,5-bis(1-imidazolyl)pyridine. In this structure, the 4-(4-carboxyphenoxy)phthalate ligand, in conjunction with the BMP co-ligand, orchestrates the assembly of a complex 3D framework. The coordination of the carboxylate groups with the zinc ions, supplemented by the nitrogen donors from the BMP ligand, results in a structure characterized by both [Zn₁N₂O₂] and [Zn₂N₂O₄] coordination nodes. This specific arrangement leads to the formation of intriguing left- and right-handed helical chains within the crystal lattice, demonstrating a high level of structural control.

The versatility of 4-(4-carboxyphenoxy)phthalate in forming diverse architectures is further highlighted by its use in constructing coordination polymers with other metal ions. For instance, under hydro(solvo)thermal conditions, it reacts with cadmium(II) and manganese(II) salts in the presence of ancillary ligands to yield distinct 3D networks. In the cadmium-based polymer, [Cd₃(cpph)₂(bpa)₂(H₂O)]·0.5H₂O (where cpph is 4-(4-carboxyphenoxy)phthalate and bpa is 1,2-bis(4-pyridyl)ethane), the cpph ligand connects the metal centers to form a (4,6)-connected net. In contrast, the manganese-based structure, [H₂(bpp)][Mn₂(cpph)₂(H₂O)₂] (where bpp is 1,2-bis(4-piperidyl)propane), adopts a 6-connected net with a pcu topology. These examples underscore how the interplay between the primary ligand, the metal ion, and auxiliary ligands can be rationally exploited to target specific network topologies and, consequently, material properties.

The design principles of crystal engineering are not limited to the selection of building blocks but also extend to the control of reaction conditions such as solvent systems, temperature, and pH, which can influence the final solid-state structure. The ability of this compound to form stable and structurally diverse frameworks makes it a valuable component in the ongoing quest to design and synthesize novel materials with tailored functionalities for applications ranging from gas storage and separation to catalysis and sensing.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism (or solvatomorphism), where solvent molecules are incorporated into the crystal lattice, are fundamental concepts in crystal engineering. These phenomena are of critical importance as different polymorphic or pseudopolymorphic forms of a material can exhibit distinct physical and chemical properties, including solubility, stability, and catalytic activity.

In the context of metal-organic frameworks, polymorphism can manifest as the formation of different network topologies from the same set of molecular components under varying synthetic conditions. The flexible nature of ligands like this compound, with its rotatable ether linkage, can, in principle, facilitate the formation of different conformers that may pack into distinct crystalline arrangements, leading to polymorphism. The choice of solvent, temperature, and the presence of modulator molecules can all influence the kinetic and thermodynamic pathways of crystallization, potentially leading to different polymorphic outcomes.

Despite the theoretical potential for this compound and its coordination complexes to exhibit polymorphism and pseudopolymorphism, specific and detailed studies focusing on these phenomena for this particular compound are not extensively documented in the surveyed scientific literature. While the synthesis of different coordination polymers with varying structures has been reported, these are typically presented as distinct compounds rather than as part of a systematic study on polymorphism or pseudopolymorphism.

General studies on MOFs have demonstrated that factors such as the solvent system can play a crucial role in directing the final structure, a phenomenon known as solvatomorphism. For instance, the coordination of solvent molecules to the metal centers or their presence as guests within the framework's pores can stabilize a particular crystalline phase. The reversible transformation between a hydrous and an anhydrous metal-organic framework, for example, represents a case of pseudopolymorphism that can be influenced by temperature and humidity.

While the principles of polymorphism and pseudopolymorphism are well-established within the broader field of crystal engineering and MOF chemistry, dedicated research elucidating these aspects specifically for materials derived from this compound remains an area for future exploration. Such studies would be invaluable for gaining a deeper understanding of the structure-property relationships in these materials and for achieving greater control over their targeted synthesis.

Computational and Theoretical Investigations of 4 4 Carboxyphenoxy Phthalic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules with a high degree of accuracy. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about molecular properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to optimize the geometry of 4-(4-carboxyphenoxy)phthalic acid and its derivatives, calculating the electronic ground state and providing insights into the molecule's stability and structure.

Detailed research findings from DFT calculations on related aromatic carboxylic acids and anhydrides allow for the prediction of various electronic properties and reactivity descriptors. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. chemrxiv.org

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from these orbital energies. These descriptors are crucial for predicting how this compound might behave in chemical reactions.

Table 1: Predicted Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule can be polarized. |

This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound. The formulas provided are based on Koopmans' theorem.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties.

For molecules like phthalic acid and its isomers, ab initio molecular dynamics have been successfully used to estimate properties such as acid dissociation constants (pKa). rsc.org This approach involves simulating the dissociation reaction in a solvent, providing a free energy profile from which the pKa can be derived. rsc.org Such high-accuracy calculations are vital for benchmarking results from more approximate methods and for obtaining reliable data on fundamental chemical properties where experimental determination is challenging.

The flexible ether linkage in this compound allows for multiple rotational isomers, or conformers. Conformational analysis is essential for understanding the molecule's preferred shapes and how these shapes influence its properties and interactions.

Theoretical calculations, typically using DFT, can map the potential energy surface of the molecule as a function of its rotatable bonds. nih.gov By systematically rotating the dihedral angles connecting the phenyl rings and the carboxyphenoxy group, a landscape of energy minima (stable conformers) and transition states (energy barriers to rotation) can be constructed. nih.gov Studies on structurally similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have shown that multiple conformers can exist with small energy differences, meaning they can coexist at room temperature. nih.gov This conformational flexibility is critical for its ability to coordinate with metal ions and assemble into larger structures like metal-organic frameworks (MOFs). cd-bioparticles.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

MD simulations are particularly well-suited for modeling the non-covalent interactions that govern how this compound and its derivatives interact with other molecules or assemble into supramolecular structures. mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

For example, MD simulations have been used to investigate the permeation of phthalic acid esters through cell membranes, revealing how these molecules interact with the lipid bilayer. researchgate.netmdpi.com Similarly, the binding of phthalimide (B116566) derivatives to biological macromolecules like DNA has been studied, identifying the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. These studies provide atomic-level detail on binding modes and affinities, which is crucial for applications in materials science and drug design.

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly model the solvent, typically water, allowing for a detailed investigation of solvation effects.

By placing the molecule in a simulated box of water molecules, MD can be used to study its solubility, diffusion, and the dynamics of its hydration shell. researchgate.net Ab initio MD simulations have been instrumental in understanding the dissociation of related molecules like phthalic acid in water, by modeling the proton transfer to surrounding water molecules and calculating the associated free energy changes. rsc.org These simulations can also reveal how the solvent mediates intermolecular interactions, which is critical for understanding processes like self-assembly and crystallization in solution.

Diffusion and Transport Phenomena at the Molecular Level

The study of diffusion and transport at the molecular level is crucial for understanding the behavior of this compound and its derivatives in various applications, particularly in the context of polymeric systems and porous materials. Computational methods, such as molecular dynamics (MD) simulations, provide valuable insights into these phenomena where experimental measurements can be challenging.